molecular formula C34H16O2 B7798473 Violanthrone CAS No. 57455-86-4

Violanthrone

Cat. No.: B7798473
CAS No.: 57455-86-4
M. Wt: 456.5 g/mol
InChI Key: YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Description

Violanthrone, also known as dibenzanthrone, is an organic compound with the chemical formula C₃₄H₁₆O₂. It is a polycyclic aromatic ketone that serves as a vat dye and a precursor to other vat dyes. This compound is known for its deep blue color and high stability, making it a valuable compound in various industrial applications .

Preparation Methods

Violanthrone is synthesized through the coupling of two molecules of benzanthrone. The reaction typically involves the use of a catalyst and occurs under high-temperature conditions. Industrial production methods often employ large-scale reactors to facilitate the coupling reaction efficiently .

Chemical Reactions Analysis

Violanthrone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: this compound can be reduced to form dihydroviolanthrones.

    Substitution: this compound can undergo substitution reactions, particularly at the 16,17-positions.

The major products formed from these reactions include various quinone and dihydroquinone derivatives, which exhibit distinct photophysical and photochemical properties .

Mechanism of Action

The mechanism of action of violanthrone involves its ability to undergo photophysical and photochemical reactions. Upon exposure to light, this compound can form excited states that participate in various chemical reactions. These reactions often involve the formation of radicals and the subsequent reduction or oxidation of the compound . The molecular targets and pathways involved in these reactions include the formation of ketyl radicals and semiquinone intermediates .

Comparison with Similar Compounds

Violanthrone is similar to other polycyclic aromatic ketones, such as anthraquinone and benzanthrone. this compound is unique due to its larger aromatic system and higher stability. Similar compounds include:

This compound’s unique properties, such as its deep blue color and high stability, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione
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InChI

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H
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InChI Key

YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O
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Molecular Formula

C34H16O2
Record name VAT BLUE 20
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DSSTOX Substance ID

DTXSID7026281
Record name Vat Blue 20
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Molecular Weight

456.5 g/mol
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Physical Description

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

116-71-2, 475-50-3, 57455-86-4
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Melting Point

914 to 923 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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